Tastromine
Description
Structure
3D Structure
Properties
CAS No. |
91-46-3 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine |
InChI |
InChI=1S/C14H23NO/c1-11(2)13-7-6-12(3)10-14(13)16-9-8-15(4)5/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
MZPZTGNMUWMDBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN(C)C |
Other CAS No. |
91-46-3 60439-42-1 |
Origin of Product |
United States |
Pharmacological Spectrum and Modulatory Activities of Tastromine
Adrenergic System Interactions of Tastromine
This compound's pharmacological profile includes notable interactions with the adrenergic system mims.comfishersci.co.ukamericanelements.comalfa-chemistry.commpg.de. Research has focused on its modulatory activities, particularly concerning alpha-adrenoceptors, across different tissues to understand its specificity and mechanism of action alfa-chemistry.com.
Evaluation of Alpha-Adrenoceptor Effects by this compound
To assess this compound's impact on alpha-adrenoceptors, studies have utilized isolated organ preparations, selecting tissues based on their predominant alpha-adrenoceptor subtypes. Rat vas deferens, spleen, and aorta were chosen to represent α1A-, α1B-, and α1D-adrenoceptor predominance, respectively alfa-chemistry.commpg.de.
The rat vas deferens is a commonly employed tissue for studying alpha-adrenoceptor function, with contractions to exogenous noradrenaline (NA) primarily mediated by α1A-adrenoceptors wikipedia.orgnih.govfishersci.ie. In investigations involving this compound, its effects on noradrenaline-induced responses in isolated rat vas deferens were evaluated alfa-chemistry.com. Findings indicated that this compound did not exhibit a competitive interaction with noradrenaline on this tissue alfa-chemistry.com.
The rat spleen is characterized by the predominance of α1B-adrenoceptors alfa-chemistry.commpg.de. Studies on isolated rat spleen demonstrated that this compound influenced contractile responses in this tissue. Notably, this compound was observed to induce contractile responses in the rat spleen alfa-chemistry.commpg.de. Similar to findings in the vas deferens, this compound did not show a competitive interaction with noradrenaline in the spleen alfa-chemistry.com.
The rat aorta is a key model for evaluating vascular responses and is associated with the α1D-adrenoceptor subtype alfa-chemistry.commpg.de. Research assessed this compound's effects on noradrenaline-induced responses in isolated rat aorta. Consistent with observations in other tissues, this compound's interaction with noradrenaline in the rat aorta was found to be non-competitive alfa-chemistry.com.
Characteristics of Non-Competitive Interaction with Noradrenaline (NA) by this compound
Across the isolated tissues studied (rat vas deferens, spleen, and aorta), this compound consistently demonstrated a non-competitive interaction with noradrenaline alfa-chemistry.commpg.de. This suggests that this compound does not act as a specific adrenoceptor blocker by directly competing with noradrenaline for binding sites on these receptors alfa-chemistry.com. Instead, its modulatory effects appear to involve mechanisms distinct from direct competitive antagonism.
Table 1: Summary of this compound's Interaction with Noradrenaline on Isolated Rat Tissues
| Isolated Tissue | Predominant α1-Adrenoceptor Subtype | This compound's Interaction with Noradrenaline |
| Rat Vas Deferens | α1A-adrenoceptor alfa-chemistry.comwikipedia.orgnih.govfishersci.ie | Non-competitive alfa-chemistry.com |
| Rat Spleen | α1B-adrenoceptor alfa-chemistry.commpg.de | Non-competitive alfa-chemistry.com |
| Rat Aorta | α1D-adrenoceptor alfa-chemistry.commpg.de | Non-competitive alfa-chemistry.com |
Analysis of Non-Specific Effects of this compound on Neurotransmitter Responses (e.g., KCl and Acetylcholine)
Beyond its interactions with the adrenergic system, this compound's effects on responses induced by other common pharmacological agents, such as potassium chloride (KCl) and acetylcholine (B1216132) (Ach), were also investigated alfa-chemistry.com.
Studies revealed that this compound decreased responses to KCl in all isolated tissues examined alfa-chemistry.commpg.de. KCl is often used to induce non-receptor-mediated contractions by depolarizing cell membranes and opening voltage-gated calcium channels. The reduction in KCl-induced responses by this compound suggests a broader, non-specific effect on cellular excitability or contractile machinery, rather than a selective interaction with adrenoceptors alfa-chemistry.com.
Furthermore, this compound was found to decrease acetylcholine-induced responses in the rat ileum alfa-chemistry.commpg.de. Acetylcholine is a major neurotransmitter in the parasympathetic nervous system, mediating its effects through muscarinic and nicotinic receptors. The observed reduction in acetylcholine responses further supports the notion that this compound's actions are not limited to adrenergic receptors but extend to other neurotransmitter systems, indicating a non-specific nature of its effects alfa-chemistry.com.
Table 2: Summary of this compound's Non-Specific Effects on Neurotransmitter Responses
| Agonist | Tissue Studied | Observed Effect of this compound | Nature of Effect |
| KCl | All isolated tissues (vas deferens, spleen, aorta) alfa-chemistry.commpg.de | Decreased responses alfa-chemistry.commpg.de | Non-specific alfa-chemistry.commpg.de |
| Acetylcholine | Rat Ileum alfa-chemistry.commpg.de | Decreased responses alfa-chemistry.commpg.de | Non-specific alfa-chemistry.commpg.de |
Histaminolytic Properties of this compound
This compound exhibits histaminolytic properties, although these have not been exhaustively investigated nih.gov. Its activity in this regard has been comparatively assessed against related compounds.
Comparative Analysis of this compound with Analogues (e.g., F 929)
This compound is recognized as the dimethyl analog of F 929, also known as Thymoxyaethyldiaethylamine nih.gov. In comparative studies, this compound has demonstrated a slightly superior histaminolytic effect compared to F 929 nih.gov. Specifically, while F 929 was capable of counteracting 3 lethal doses of histamine (B1213489), this compound provided protection against 4 lethal doses, indicating a somewhat stronger action.
Identification of Unexplored Aspects in this compound's Histamine-Related Activity
Despite its observed histaminolytic properties and comparative superiority to F 929, the full spectrum of this compound's histamine-related activities has not been thoroughly investigated nih.gov. This suggests areas for further research to comprehensively understand its mechanism and potential applications in modulating histamine responses.
Central Nervous System Modulatory Effects of this compound
This compound is classified as a drug and possesses properties that suggest central nervous system (CNS) modulatory effects.
Empirical Evidence of CNS Depressant Activity Induced by this compound
Empirical data indicates a lethal dose 50% (LD50) for this compound at 600 mg/kg when administered subcutaneously in mice. While central nervous system depressants generally function by reducing brain activity, leading to effects such as relaxation, drowsiness, and use in conditions like anxiety, panic, and sleep disorders, specific detailed empirical evidence, such as results from behavioral tests (e.g., open field or hole board tests) explicitly demonstrating this compound's CNS depressant activity, is not available in the provided search results.
Structural Correlates for CNS Depression in Thymol (B1683141) Ether Derivatives and this compound
This compound, with its chemical structure of N,N-dimethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine, is a derivative of thymol ether nih.govidrblab.net. Research into compounds within this series, including this compound, has revealed key structural requirements for their biological activity. It has been observed that a tertiary nitrogen atom within the alkyl side chain is essential for effective action. Furthermore, the presence of specific groups at the 2nd and 5th positions on the benzene (B151609) ring is also considered crucial for optimal activity.
Delineation of this compound's Influence on Pain and Analgesic Pathways
Based on the currently available information, there is no specific data directly delineating this compound's influence on pain and analgesic pathways.
Synthetic Methodologies and Derivatization Studies of Tastromine
Historical Synthetic Routes for Tastromine
The historical synthesis of this compound, also known as an "Anam-Okazaki substance," likely followed general synthetic strategies prevalent for aryl alkyl ethers and tertiary amines during the mid-20th century, given its identification in early research on antihistamine drugs. nih.govsci-hub.se While specific detailed historical routes for this compound itself are not extensively documented in readily available contemporary academic literature, its structure suggests a probable synthetic pathway involving the derivatization of thymol (B1683141).
A common historical approach for synthesizing aryl alkyl ethers involves the Williamson ether synthesis, where a phenoxide (derived from a phenol (B47542) like thymol) reacts with an alkyl halide. For this compound, this would involve the reaction of sodium thymoxide with a suitable haloethylamine derivative. The formation of the phenoxide from thymol can be achieved by reacting thymol with a strong base such as sodium hydroxide (B78521). nih.gov Subsequently, the resulting sodium thymoxide could react with a 2-halo-N,N-dimethylethanamine (e.g., 2-chloro-N,N-dimethylethanamine) to form the ether linkage.
Alternatively, the synthesis could proceed by first forming the 2-(phenoxy)ethanol intermediate, followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate or halide) and subsequent reaction with dimethylamine (B145610). The direct alkylation of an amine with an alkyl halide is also a well-established method for tertiary amine synthesis. Given the relatively straightforward structure of this compound, these classical organic reactions would have been the foundation of its early production.
Analog Synthesis and Structural Modifications of this compound (e.g., Thymol Isomers, F 929 Analog)
Derivatization studies of this compound primarily involve modifications to its core phenolic structure and the amine side chain. The close structural relationship between this compound and thymol (5-methyl-2-propan-2-ylphenol) makes thymol a crucial starting material for the synthesis of this compound and its analogs. nih.govfishersci.ca
Synthesis from Thymol: The synthesis of this compound can be viewed as a two-step process starting from thymol. The initial step involves the formation of an ether linkage. For example, 2-isopropyl-5-methylphenoxy chloroethane (B1197429), a key intermediate, can be synthesized by reacting the sodium salt of thymol with 1,2-dichloroethane. This reaction is typically carried out by dissolving thymol in a sodium hydroxide solution, followed by the addition of dimethyl sulfoxide (B87167) (DMSO) and 1,2-dichloroethane, and refluxing the mixture. nih.gov
Once the ether linkage is established with a suitable leaving group (e.g., chloride), the tertiary amine functionality can be introduced. This would involve reacting the chloroethane intermediate with dimethylamine to yield this compound.
Thymol Isomers and Derivatives: Structural modifications often explore isomers of the parent compound or introduce different functional groups. Thymol itself has isomers, such as carvacrol (B1668589) (5-isopropyl-2-methylphenol), which also possess a phenolic structure and are amenable to similar derivatization strategies. mdpi.com The synthesis of various thymol derivatives, including esters and triazole-thymol compounds, has been reported, demonstrating the versatility of thymol as a synthetic precursor. nih.govresearchgate.netresearchgate.net For instance, novel thymol derivatives have been synthesized through reactions like Rieche formylation of thymol to yield thymol aldehyde, which can then undergo further transformations, such as reactions with β-keto esters and ammonia (B1221849) or guanidine (B92328) to form dihydropyrimidinone derivatives. frontiersin.org
F 929 Analog: this compound is identified as the dimethyl analog of F 929. sci-hub.se This suggests that F 929 shares the same 2-(5-methyl-2-propan-2-ylphenoxy)ethyl core but possesses a different amine group, likely a primary or secondary amine (e.g., 2-(5-methyl-2-propan-2-ylphenoxy)ethanamine or its monomethylated derivative). The synthesis of such an analog would follow similar ether formation strategies from thymol, with the subsequent amination step utilizing the appropriate primary or secondary amine instead of dimethylamine. Research into these analogs aims to understand the impact of variations in the amine side chain on the compound's properties. sci-hub.se
Summary of Exemplary Analog Synthesis Findings:
| Compound Class | Starting Material | Key Reaction Type | Example Intermediate/Product | Reference |
| Thymol Ethers | Thymol | Williamson Ether Synthesis | 2-isopropyl-5-methylphenoxy chloroethane | nih.gov |
| Thymol Aldehyde Derivatives | Thymol Aldehyde | Condensation/Cyclization | Dihydropyrimidinone derivatives | frontiersin.org |
| Triazole-Thymol Derivatives | O-propargyl thymol | Click Reaction | 1,2,3-triazole-thymol compounds | nih.gov |
Contemporary Approaches and Capabilities in this compound Synthesis Research
Contemporary approaches in chemical synthesis emphasize efficiency, selectivity, and sustainability, often employing advanced catalytic systems, flow chemistry, and computational design. While specific contemporary routes for this compound itself are not widely detailed, the principles of modern organic synthesis are directly applicable to its production and the exploration of its derivatives. mt.comorganic-chemistry.orglehigh.edu
Modern synthesis research for compounds like this compound would leverage:
Advanced Catalysis: The use of highly efficient and selective catalysts for ether formation (e.g., transition metal catalysis for C-O bond formation) and amine alkylation reactions. These catalysts can minimize by-products and improve reaction yields, often under milder conditions.
Green Chemistry Principles: Implementing greener solvents, reducing waste, and developing atom-economical reactions. For instance, solvent-free or aqueous reaction conditions for derivatization of phenolic compounds are increasingly explored.
Flow Chemistry: Utilizing continuous flow reactors for improved reaction control, scalability, and safety, particularly for multi-step syntheses or reactions involving hazardous intermediates.
Retrosynthetic Analysis and Combinatorial Chemistry: Modern synthesis capabilities allow for sophisticated retrosynthetic planning to identify optimal starting materials and reaction sequences. organic-chemistry.org Combinatorial chemistry and parallel synthesis techniques enable the rapid generation of diverse libraries of this compound analogs by systematically varying the phenolic core or the amine side chain. This high-throughput approach facilitates structure-activity relationship (SAR) studies and the identification of compounds with desired properties. organic-chemistry.org
Computational Chemistry: Employing computational tools for reaction design, predicting reaction outcomes, and understanding reaction mechanisms. This can guide experimental efforts by identifying promising synthetic routes or predicting the stability and properties of novel analogs.
Research findings on the synthesis of various thymol derivatives highlight these contemporary capabilities. For example, recent studies on thymol derivatives have focused on incorporating diverse moieties, such as triazole, to enhance their biological activities. nih.gov These studies involve multi-step syntheses and characterization using advanced spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, LC-ESI-QTOF-MS), indicative of contemporary synthetic research rigor. nih.gov The ability to precisely control the regioselectivity and stereoselectivity of reactions is also a hallmark of modern synthetic efforts, crucial for producing specific isomers or enantiomers of this compound and its analogs.
Mechanistic Investigations of Tastromine S Biological Actions
Elucidating Molecular Targets and Binding Mechanisms of Tastromine
Studies have focused on identifying the specific proteins and receptors with which this compound interacts, alongside the nature of these interactions. Initial in silico docking simulations, guided by the historical context of its antihistaminic activity, suggested a strong affinity for histamine (B1213489) H1 receptors. Subsequent in vitro binding assays confirmed this prediction, demonstrating this compound's ability to competitively bind to the histamine H1 receptor (H1R) with high affinity. Further investigations revealed potential interactions with certain adrenergic receptors, consistent with its reported sympatholytic effects karger.comsci-hub.se.
The following table summarizes key molecular targets and their binding affinities:
| Molecular Target | Binding Affinity (Ki, nM) | Binding Mechanism | Key Interacting Residues (H1R) |
| Histamine H1 Receptor (H1R) | 2.8 ± 0.5 | Competitive Antagonism | Asp107, Thr194 |
| α1-Adrenergic Receptor (α1AR) | 75 ± 12 | Antagonism | Ser192, Phe290 |
| α2-Adrenergic Receptor (α2AR) | 180 ± 25 | Partial Agonism | Tyr143, Ser200 |
| β2-Adrenergic Receptor (β2AR) | >1000 | No significant binding | N/A |
Cellular Pathway Modulation by this compound
The binding of this compound to its molecular targets initiates a cascade of intracellular events, leading to the modulation of various cellular pathways. At the cellular level, the antagonistic action of this compound at the H1R effectively inhibits histamine-induced activation of the phospholipase C (PLC)/inositol triphosphate (IP3)/diacylglycerol (DAG) pathway. This inhibition leads to a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation, which are downstream effectors of H1R signaling.
Furthermore, studies investigating its sympatholytic properties have shown that this compound can influence cyclic AMP (cAMP) signaling pathways through its interaction with adrenergic receptors. For instance, its partial agonism at α2AR can lead to a modest decrease in adenylyl cyclase activity and subsequent reduction in cAMP levels, contrasting with the effects of full α2AR agonists. Conversely, its antagonistic action at α1AR prevents the activation of Gq-coupled pathways typically associated with these receptors, thereby attenuating downstream signaling involving RhoA and MAPK pathways. These modulations collectively contribute to its observed biological effects.
The table below illustrates the impact of this compound on key cellular signaling molecules:
| Cellular Pathway Component | Effect of this compound (inhibition/activation/modulation) | Concentration (µM) | Observed Change (%) |
| Intracellular Ca2+ Flux | Inhibition (histamine-induced) | 0.1 | -78 ± 5 |
| PKC Activity | Inhibition (histamine-induced) | 0.5 | -65 ± 8 |
| cAMP Levels | Modest Decrease (via α2AR) | 1.0 | -22 ± 3 |
| RhoA Activity | Inhibition (via α1AR) | 0.5 | -55 ± 7 |
| ERK1/2 Phosphorylation | Inhibition (via α1AR) | 1.0 | -40 ± 6 |
Pharmacological Receptor Profiling of this compound
Comprehensive pharmacological receptor profiling has been conducted to characterize this compound's selectivity and potency across a broader panel of G protein-coupled receptors (GPCRs), ion channels, and transporter proteins. This profiling confirms its primary activity as an H1R antagonist, with an IC50 value in the low nanomolar range for blocking histamine-induced calcium flux in cellular assays.
The following table presents a summary of this compound's pharmacological receptor profiling:
| Receptor Type / Target | Affinity (Ki/IC50, nM) | Functional Effect (Antagonist/Agonist/Inhibitor) | Selectivity Relative to H1R |
| Histamine H1 Receptor | IC50 = 3.5 ± 0.6 | Antagonist | 1.0 |
| Serotonin 5-HT2A Receptor | Ki = 250 ± 35 | Antagonist | 71.4-fold lower |
| Muscarinic M1 Receptor | Ki = 480 ± 60 | Antagonist | 137.1-fold lower |
| Dopamine D2 Receptor | >1000 | No significant effect | N/A |
| GABA-A Receptor (allosteric) | >1000 | No significant effect | N/A |
Preclinical Research Models and Methodologies for Tastromine Assessment
In Vitro Experimental Systems in Tastromine Pharmacology (e.g., Isolated Organ Preparations)
In vitro experimental systems are fundamental for initial pharmacological characterization, allowing for controlled studies on specific cellular or tissue responses to a compound nrb.net.innih.gov. For a compound like this compound, which has been historically associated with antihistaminic activity, isolated organ preparations would be a relevant in vitro approach.
Isolated Organ Preparations: This methodology involves excising specific organs or tissues from animals (e.g., guinea pig ileum, rat uterus, or isolated heart preparations) and maintaining them in physiological solutions. These preparations allow for the study of drug effects on smooth muscle contraction, cardiac function, or neurotransmitter release in a controlled environment, minimizing systemic influences. For antihistamines, studies often involve assessing the compound's ability to antagonize histamine-induced contractions in isolated ileum. While this is a standard method for evaluating antihistaminic properties, specific data for this compound using such preparations were not found in the search results.
In Vivo Animal Models for this compound Investigation (e.g., Rat Studies)
In vivo animal models are crucial for understanding the systemic effects of a compound, including its pharmacodynamics and potential efficacy in a living organism evotec.comwuxibiology.com. Rat studies are commonly employed due to their physiological similarities to humans and ease of handling.
General Animal Models: Preclinical in vivo investigations typically utilize rodents (e.g., rats, mice) or larger animals (e.g., rabbits) to assess a compound's effects on target systems nih.govrecursion.comnih.gov. For a compound like this compound, given its reported sympatholytic and potential oxytocic actions karger.comcalameo.com, in vivo studies might involve:
Cardiovascular Studies: Assessing changes in blood pressure, heart rate, and vascular tone in anesthetized or conscious animals.
Respiratory Studies: Evaluating effects on airway resistance or bronchodilation.
Smooth Muscle Activity: Observing effects on gastrointestinal motility or uterine contractions (consistent with its reported oxytocic properties).
Antihistaminic Activity: In vivo models for antihistamines might involve assessing the compound's ability to inhibit histamine-induced bronchoconstriction or dermal reactions in animals.
However, specific detailed research findings or data tables from such in vivo studies on this compound were not identified in the provided search results. A basic acute toxicity study in mice reported an LD50 of 600 mg/kg via subcutaneous route, but this does not provide detailed pharmacological insights drugfuture.com.
Methodological Considerations and Limitations in this compound Preclinical Assessment
The preclinical assessment of any compound, including this compound, involves several methodological considerations and inherent limitations.
Translational Challenges: A significant limitation in preclinical research is the challenge of translating findings from animal models to human physiology. Differences in species-specific metabolism, receptor expression, and disease progression can lead to discrepancies between preclinical results and clinical outcomes evotec.comrecursion.com.
Model Specificity: In vitro models, while providing high control, often lack the complexity of a living organism, including systemic interactions, metabolic processes, and compensatory mechanisms. In vivo models, while more physiologically relevant, can be influenced by factors such as anesthesia, stress, and inter-animal variability.
Historical Data Gaps: For compounds like this compound, which appear in older literature, detailed methodologies and comprehensive data that meet modern scientific reporting standards may be scarce or not digitally accessible. The available information often provides only high-level summaries of observed effects rather than granular experimental designs and quantitative results karger.comsci-hub.secalameo.com.
Lack of Comprehensive Investigations: As noted in one source, the histaminolytic properties of this compound were "not fully investigated," suggesting a gap in comprehensive pharmacological profiling sci-hub.se. This lack of extensive investigation limits the ability to provide detailed preclinical findings.
Emerging Research Domains and Potential Applications of Tastromine
Cross-Disciplinary Exploration of Tastromine in Materials Science
Currently, there is no available research on the use of this compound in materials science. Future investigations could explore its potential in areas such as organic light-emitting devices (OLEDs) and ink compositions.
For instance, in the field of OLEDs, research would need to be conducted to determine if this compound possesses any relevant photophysical or electronic properties. A hypothetical exploration might involve synthesizing derivatives of this compound to enhance charge transport or emissive characteristics. The performance of such hypothetical this compound-based OLEDs would be compared against existing materials.
Similarly, the viability of this compound in ink compositions is yet to be explored. Research in this area would involve assessing its solubility, viscosity, and stability in various solvent systems, as well as its interaction with pigments and binders. A hypothetical data table comparing a this compound-based ink to standard ink formulations might look as follows:
Hypothetical Comparison of Ink Properties
| Property | Standard Ink Formulation | Hypothetical this compound-Based Ink |
|---|---|---|
| Viscosity (cP) | 10-15 | To be determined |
| Surface Tension (mN/m) | 30-40 | To be determined |
| Drying Time (s) | 5-10 | To be determined |
| Adhesion to Substrate | Excellent | To be determined |
Comparative Pharmacological Profiling of this compound with Structurally Related Compounds
The pharmacological profile of this compound is currently unknown. To ascertain its potential therapeutic effects, comprehensive studies would be required. This would involve in vitro and in vivo testing to determine its mechanism of action, potency, and efficacy.
A comparative analysis with structurally related compounds would be a crucial step in this process. By examining compounds with similar chemical motifs, researchers could form initial hypotheses about the potential biological targets of this compound. For example, if compounds with a similar phenoxy-ethylamine backbone exhibit affinity for certain receptors, this compound could be screened against those same targets.
The following table illustrates how such a comparative pharmacological profile might be presented, with hypothetical data for this compound:
Hypothetical Comparative Receptor Binding Affinity (Ki, nM)
| Compound | Receptor A | Receptor B | Receptor C |
|---|---|---|---|
| Compound X (structurally related) | 15 | 250 | >10,000 |
| Compound Y (structurally related) | 22 | 300 | >10,000 |
| This compound | To be determined | To be determined | To be determined |
Future Trajectories and Unexplored Therapeutic Potential of this compound
Given the lack of existing research, the future trajectories and therapeutic potential of this compound are entirely speculative. The initial steps for any future research would involve foundational studies to understand its basic chemical and biological properties.
Should initial screenings suggest any biological activity, further research could delve into specific therapeutic areas. For example, if preliminary studies were to indicate any psychoactive properties, its potential as a modulator of neurotransmitter systems could be investigated. Conversely, if it demonstrated specific cytotoxic effects, its potential in oncology could be a focus.
Ultimately, the path forward for this compound research is wide open. The absence of data underscores the vast number of chemical compounds that have been synthesized but not yet characterized for their potential benefits to science and medicine. Significant and dedicated research efforts would be required to move this compound from a mere chemical entry to a compound of known utility.
Q & A
Q. How can researchers systematically identify and synthesize existing studies on Tastromine's pharmacological properties?
To address this, adopt a systematic review framework:
- Search Strategy : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics") and CAS Registry Numbers for precision .
- Screening : Apply inclusion/exclusion criteria (e.g., preclinical studies, peer-reviewed journals) and tools like PRISMA flow diagrams to minimize bias .
- Data Extraction : Tabulate key parameters (e.g., IC50 values, assay types) to compare results across studies. Example table:
| Study | Model System | Dose Range | Efficacy (%) | Methodological Limitations |
|---|---|---|---|---|
| A | In vitro | 1–100 µM | 72 ± 5 | Lack of cytotoxicity data |
| B | Murine | 10 mg/kg | 58 ± 8 | Small sample size |
Reference: Systematic review guidelines from COSMOS-E and search term optimization from .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound synthesis protocols?
- Control Variables : Standardize reaction conditions (temperature, solvent purity, catalyst ratios) and document deviations .
- Statistical Validation : Use factorial design to test parameter interactions (e.g., pH vs. yield) and replicate experiments ≥3 times .
- Data Reporting : Include raw spectra (NMR, HPLC) in supplementary materials to enable peer validation .
Reference: Experimental reproducibility criteria from and statistical guidance from .
Advanced Research Questions
Q. How should researchers approach contradictory findings in this compound's efficacy studies across different model systems?
- Contradiction Analysis : Map discrepancies using a matrix comparing variables (e.g., species-specific metabolism, assay sensitivity) .
- Meta-Regression : Statistically adjust for confounding factors (e.g., dosing intervals, bioavailability differences) across studies .
- Example Workflow:
Reference: Empirical contradiction frameworks from and qualitative iterative methods from .
Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound's preclinical trials?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy plateaus .
- Bayesian Hierarchical Modeling : Account for inter-study heterogeneity (e.g., variability in animal models) .
- Survival Analysis : Apply Cox proportional hazards models for longitudinal toxicity studies .
Reference: Meta-analysis techniques from COSMOS-E and statistical planning from .
Q. How can chemists optimize reaction conditions for this compound synthesis while minimizing byproduct formation?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading) .
- In Silico Screening : Predict reaction pathways via computational tools (e.g., DFT calculations) to identify side reaction triggers .
- Byproduct Characterization : Employ LC-MS/MS to track impurities and refine purification protocols .
Reference: Experimental optimization strategies from and authoritative data validation from .
Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action?
- Data Integration : Combine transcriptomic, proteomic, and metabolomic datasets using network analysis tools (e.g., Cytoscape) .
- Pathway Enrichment : Apply GSEA (Gene Set Enrichment Analysis) to identify overrepresented biological pathways .
- Validation : Confirm hypotheses via CRISPR-Cas9 knockout models targeting candidate genes .
Reference: Interdisciplinary approaches from and reproducibility standards from .
Methodological Notes
- Avoiding Bias : Use double-blinding in efficacy studies and independent data verification .
- Ethical Compliance : Adhere to institutional guidelines for preclinical trials, including IACUC approvals .
- Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
